molecular formula C15H11N3 B14616213 7H-Pyrimido[5,4-c]carbazole, 7-methyl- CAS No. 59943-54-3

7H-Pyrimido[5,4-c]carbazole, 7-methyl-

Cat. No.: B14616213
CAS No.: 59943-54-3
M. Wt: 233.27 g/mol
InChI Key: KOILSJUAAKKVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrimido[5,4-c]carbazole, 7-methyl- is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by a fused ring system that includes both pyrimidine and carbazole moieties. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis . Another approach involves the use of multicomponent reactions to construct the pyrimidobenzimidazole structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

59943-54-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

7-methylpyrimido[5,4-c]carbazole

InChI

InChI=1S/C15H11N3/c1-18-12-5-3-2-4-11(12)14-13(18)7-6-10-8-16-9-17-15(10)14/h2-9H,1H3

InChI Key

KOILSJUAAKKVNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C4=NC=NC=C4C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.